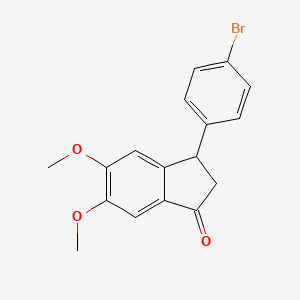![molecular formula C21H16N2O4S B4934860 4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4934860.png)
4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, commonly known as ND-630 or ML-10302, is a chemical compound that belongs to the class of azabicyclooctanes. It is a potent and selective inhibitor of human prolyl oligopeptidase (POP), an enzyme that plays a crucial role in the degradation of neuropeptides and peptides involved in various physiological processes. ND-630 has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mécanisme D'action
4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is an enzyme that cleaves the peptide bonds of proline-containing oligopeptides and neuropeptides. This cleavage leads to the degradation of these peptides, which play important roles in various physiological processes, including pain perception, mood regulation, and cognitive function. ND-630 acts as a competitive inhibitor of 4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, binding to the active site of the enzyme and preventing the cleavage of proline-containing peptides. This inhibition leads to an increase in the levels of these peptides, which can have beneficial effects on neurological disorders.
Biochemical and Physiological Effects:
ND-630 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that ND-630 increases the levels of various neuropeptides, including substance P, enkephalins, and dynorphins, which are involved in pain perception, mood regulation, and cognitive function. In animal models, ND-630 has been shown to improve cognitive function and reduce the symptoms of Parkinson's disease and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ND-630 is its high selectivity for 4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, which makes it a valuable tool for studying the role of this enzyme in various physiological processes. ND-630 is also relatively easy to synthesize and has good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of ND-630 is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
For research on ND-630 could include clinical trials to evaluate its therapeutic potential in neurological disorders, as well as studies to investigate its mechanism of action and potential side effects. Additionally, ND-630 could be used as a tool to study the role of 4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione in other physiological processes, such as inflammation and immune function.
Méthodes De Synthèse
The synthesis of ND-630 involves several steps, starting from the reaction of 4-nitrophenylthiophenol with 4-bromophenylacetonitrile to obtain 4-{4-[(4-nitrophenyl)thio]phenyl}-4-oxobutanoic acid. This intermediate is then transformed into the corresponding amide by reaction with 2-(3-aminopropyl)-1,3-propanediamine. Finally, the cyclization of the amide with phosgene yields ND-630 in high yield and purity.
Applications De Recherche Scientifique
ND-630 has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders, particularly those associated with the dysregulation of neuropeptide signaling pathways. In vitro studies have shown that ND-630 is a potent and selective inhibitor of 4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, with an IC50 value in the low nanomolar range. This inhibition leads to an increase in the levels of various neuropeptides, including substance P, enkephalins, and dynorphins, which are involved in pain perception, mood regulation, and cognitive function.
Propriétés
IUPAC Name |
4-[4-(4-nitrophenyl)sulfanylphenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c24-20-18-12-1-2-13(11-12)19(18)21(25)22(20)14-3-7-16(8-4-14)28-17-9-5-15(6-10-17)23(26)27/h1-10,12-13,18-19H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYXNQQJDPKKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)SC5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4934778.png)
![5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934780.png)
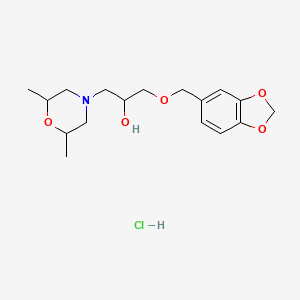
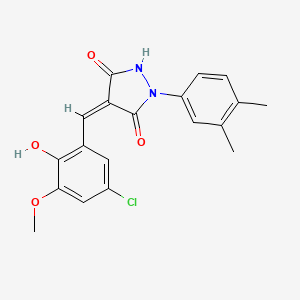
![2-ethyl-7-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4934794.png)
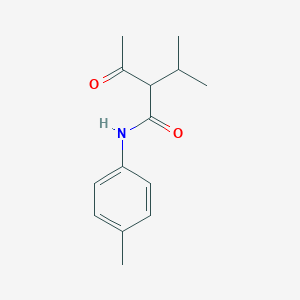
![3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4934810.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934816.png)
![5-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934819.png)
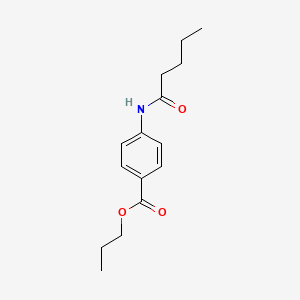
![2-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B4934829.png)
![7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B4934831.png)
![3,5-dichloro-4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4934836.png)
